Artelinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25)/t13-,14-,17+,18+,20+,21-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNHKOOJXSALHN-ILQPJIFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316558 | |
| Record name | β-Artelinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120020-26-0 | |
| Record name | β-Artelinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120020-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artelinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120020260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Artelinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARTELINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08X93406PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Structural Modification Research of Artelinic Acid
Elucidation of Precursor Compounds in Artelinic Acid Synthesis
The synthesis of this compound fundamentally relies on the modification of the core artemisinin (B1665778) structure. A critical precursor in this process is dihydroartemisinin (B1670584), which serves as the immediate building block for the introduction of the desired side chain.
Dihydroartemisinin (DHA) is the primary intermediate in the synthesis of this compound and other ether derivatives of artemisinin. nih.govnih.gov It is produced through the reduction of the lactone carbonyl group in artemisinin, a sesquiterpene lactone endoperoxide. nih.govresearchgate.net This conversion is typically achieved using a reducing agent such as sodium borohydride. nih.govnih.gov The reduction of the carbonyl group to a hemiacetal introduces a new stereocenter at the C-10 position, making DHA a versatile intermediate for further chemical derivatization. nih.gov This structural modification allows for the attachment of various functional groups via an ether linkage, which is more stable to hydrolysis than the ester linkage found in other derivatives like artesunate (B1665782). nih.gov
Exploration of Synthesis Methodologies
The conversion of artemisinin to this compound has been approached through various synthetic strategies, ranging from traditional multi-step sequences to more efficient one-pot processes. These methods employ a series of chemical reactions and often rely on catalytic strategies to achieve the desired transformation.
Traditional synthesis of this compound from artemisinin is a multi-step process, often carried out in separate reaction vessels or "pots". google.com
A typical three-step sequence involves:
Reduction: Artemisinin is first reduced to dihydroartemisinin (DHA). google.com
Condensation/Etherification: The resulting DHA is then reacted with a benzoate (B1203000) derivative, such as methyl p-(hydroxymethyl) benzoate, in the presence of an acid catalyst. google.com This condensation reaction forms an ether linkage and produces the intermediate ester, methyl artelinate (B1141390). google.com
Hydrolysis: The final step is the hydrolysis of the methyl artelinate ester group to a carboxylic acid, yielding this compound. nih.govgoogle.com This is typically achieved by treatment with an aqueous or alcoholic alkali hydroxide (B78521) solution. google.com
To improve efficiency and yield, researchers have developed "one-pot" processes that combine the multiple steps of this compound synthesis into a single reaction vessel. google.compatsnap.comscispace.com This approach eliminates the need for isolating and purifying intermediate compounds, thereby reducing reaction time and the use of solvents. patsnap.com
In a typical one-pot synthesis, artemisinin is stirred with a reducing agent (e.g., sodium borohydride), a catalyst, and methyl p-(hydroxymethyl) benzoate in a suitable solvent. google.comscispace.com This accomplishes the reduction of artemisinin to DHA and the subsequent alkylation to form methyl artelinate in situ. After filtering out unwanted byproducts, the filtrate containing the ester intermediate is treated with an alkali hydroxide to hydrolyze the ester, yielding this compound upon workup. google.compatsnap.com This streamlined process has been reported to produce pure this compound in yields as high as 98%. patsnap.com
Catalysts play a crucial role in facilitating the key transformations in this compound synthesis.
Acid Catalysis: The condensation reaction between dihydroartemisinin and the benzoate derivative is typically catalyzed by an acid. Lewis acids such as boron trifluoride etherate and protic acids like chlorotrimethylsilane (B32843) have been effectively used. nih.govgoogle.com
Heterogeneous Catalysis: Solid acid catalysts, such as the cation exchange resin Amberlyst-15, are employed in one-pot syntheses. google.comresearchgate.net These catalysts are easily separable from the reaction mixture, simplifying the purification process.
Metal Catalysis: In the synthesis of the α-epimer of this compound, freshly prepared silver oxide (Ag₂O) has been used as a catalyst. google.com Additionally, for the synthesis of the precursor dihydroartemisinic acid from artemisinic acid, transition metal catalysts based on rhodium and ruthenium have been investigated for diastereoselective hydrogenation. researchgate.netrsc.org
| Catalyst Type | Example Catalyst | Reaction Step | Reference |
| Lewis Acid | Boron trifluoride etherate | Condensation/Etherification | nih.gov |
| Protic Acid | Chlorotrimethylsilane | Condensation/Etherification | google.com |
| Heterogeneous | Amberlyst-15 | One-Pot Synthesis | google.comresearchgate.net |
| Metal | Silver oxide (Ag₂O) | α-epimer Synthesis | google.com |
Stereochemical Considerations and Isomeric Forms (e.g., alpha and beta this compound)
The stereochemistry of this compound is a critical aspect of its synthesis and structure. The reduction of artemisinin to dihydroartemisinin creates a new chiral center at the C-10 position, leading to the formation of two diastereomers, or epimers: alpha (α) and beta (β). nih.govjapsonline.com
The α-epimer has the newly formed hydroxyl group in an equatorial position. nih.gov
The β-epimer has the hydroxyl group in an axial position. nih.gov
The subsequent reaction of this epimeric mixture of DHA to form this compound can result in the corresponding α- and β-isomers of the final product. The stereochemical outcome is highly dependent on the synthetic methodology. For instance, reacting DHA with methyl-p(iodomethyl) benzoate in the presence of Ag₂O has been reported to yield exclusively the α-epimer of methyl artelinate. google.com Conversely, using methyl-p(hydroxymethyl) benzoate with a chlorotrimethylsilane catalyst tends to produce the β-epimer. google.com In many condensation reactions, the β-isomer is the major product. nih.gov
The structural differences between the α and β isomers, specifically the orientation of the substituent at the anomeric carbon atom, result in distinct non-bonded interactions. researchgate.net These differences can be observed and characterized using techniques like NMR spectroscopy, which shows variations in the chemical shifts of protons in the two isomers. researchgate.net
| Isomer | C-10 Substituent Orientation | Synthetic Precursor Example | Catalyst Example | Reference |
| α-Artelinic Acid | Equatorial | methyl-p(iodomethyl) benzoate | Silver oxide (Ag₂O) | google.com |
| β-Artelinic Acid | Axial | methyl-p(hydroxymethyl) benzoate | Chlorotrimethylsilane | google.com |
Structural Analysis Techniques (e.g., NMR, Molecular Modeling, Cyclic Voltammetry)
A comprehensive understanding of the three-dimensional structure of this compound is fundamental for elucidating its mechanism of action and for the rational design of new analogues. To this end, researchers have employed a combination of sophisticated analytical techniques.
A detailed structural analysis of β-artelinic acid has been successfully performed using a multi-pronged approach that includes proton and carbon-13 Nuclear Magnetic Resonance (NMR), both one-dimensional (1D) and two-dimensional (2D), alongside molecular modeling and cyclic voltammetry. researchgate.net These studies are often comparative, analyzing the structural nuances between the α and β isomers of this compound and related compounds like β-arteether. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR is a powerful tool for determining the structure of complex molecules like this compound in solution. nih.gov Studies have utilized techniques such as ¹H-¹³C Heteronuclear Multiple-Quantum Coherence (HMQC) and ¹H-¹³C Heteronuclear Multiple-Bond Correlation (HMBC) spectra to assign the carbon spectrum of β-artelinic acid. researchgate.net These analyses reveal critical non-bonded interactions, particularly between specific protons and the ether oxygen atom near the anomeric carbon, which differ significantly between the α and β isomers. researchgate.net Such detailed structural information helps to correlate stereochemistry with biological activity. researchgate.net
Molecular Modeling: Computational molecular modeling complements experimental data by providing insights into the molecule's electronic and steric properties. Ab initio quantum chemical calculations have been used to investigate the structural differences between the α and β isomers. researchgate.net These models can map the molecular electrostatic potential (MEP), identifying regions of positive and negative charge on the molecule's surface, which are crucial for intermolecular interactions. researchgate.net Modeling studies have also been employed to understand how this compound interacts with other molecules, such as its complexation with β-cyclodextrin, which can enhance its aqueous solubility. nih.govresearchgate.net
Cyclic Voltammetry: This electrochemical technique is used to study the redox properties of this compound. The data obtained from cyclic voltammetry provides information about the electronic distribution within the molecule, particularly the influence of the aromatic ring in the two isomers. researchgate.net This is significant because the endoperoxide bridge, a key feature of the artemisinin family, is believed to be central to their mechanism of action, which involves iron-mediated cleavage and the generation of radical species. researchgate.net
Table 1: Structural Analysis Techniques for this compound
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| NMR Spectroscopy | Elucidation of 3D structure in solution | Revealed critical non-bonded interactions distinguishing α and β isomers. researchgate.net | researchgate.netnih.gov |
| Molecular Modeling | Analysis of steric and electronic properties | Showed significant differences in molecular electrostatic potential between isomers. researchgate.net | researchgate.netnih.gov |
| Cyclic Voltammetry | Study of redox properties | Provided insights into the electronic distribution and influence of the aromatic ring. researchgate.net | researchgate.net |
Derivatization Strategies Beyond this compound
While this compound itself is a derivative of artemisinin, designed for improved stability and solubility, research has continued to explore further modifications to its structure. csircentral.net The goal is to develop new analogues with enhanced efficacy, better pharmacokinetic properties, and the potential to overcome drug resistance.
Synthesis of this compound-Choline Derivatives
One innovative strategy involves the synthesis of hybrid molecules that combine the pharmacophore of artemisinin with another bioactive component. A notable example is the creation of an this compound-choline derivative. cambridge.org This compound was designed with a dual mechanism of action in mind: retaining the endoperoxide group of the parent molecule while incorporating a choline (B1196258) analogue intended to interfere with the phosphatidylcholine (PC) biosynthetic pathway in the malaria parasite. cambridge.org
The synthesis is a multi-step process:
Dihydroartemisinin is used as the starting material to synthesize this compound via dehydration condensation and hydrolysis reactions. cambridge.org
The resulting this compound is then joined with a choline derivative through an esterification reaction to yield the final this compound-choline derivative. cambridge.org
The structure of the synthesized derivative is confirmed using methods such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), ¹H-NMR, and ¹³C-NMR. cambridge.org To mitigate potential toxicity and improve delivery, these derivatives have been formulated into liposomes. cambridge.org
Design of Other Carboxy Ether and Ester Analogs
The chemical modification of artemisinin and its immediate derivatives, like dihydroartemisinin, has led to a wide array of ether and ester analogues. csircentral.net this compound itself is a C-10 carboxy ether derivative. Research in this area focuses on introducing different functional groups to modify the molecule's lipophilicity, stability, and interaction with biological targets.
Strategies include the synthesis of novel second-generation fluorinated ether and ester analogues. csircentral.net For instance, various fluorinated aromatic ring systems can be linked to the dihydroartemisinin core via either an ether or an ester linkage. csircentral.net Another approach involves creating C-12 amino and ester/acid analogues from key aldehyde intermediates derived from artemisinin. csircentral.net The design of these analogues often leverages structure-based approaches, where compounds are specifically designed to interact with molecular targets, such as the zinc ion in the active site of enzymes like Plasmodium falciparum 6-pyruvoyltetrahydropterin synthase (PfPTPS). nih.gov The replacement of the carboxylic acid group with bioisosteres, such as hydroxamic acids, is another strategy employed in drug design to improve pharmacokinetic properties. nih.govnih.gov
Table 2: Examples of Derivatization Strategies
| Derivative Class | Synthetic Approach | Rationale | Reference |
|---|---|---|---|
| Choline Derivatives | Esterification of this compound with a choline analogue. | Dual mechanism of action by targeting PC biosynthesis. | cambridge.org |
| Fluorinated Analogs | Linking fluorinated aromatic rings via ether or ester bonds. | Enhance potency and modify pharmacokinetic properties. | csircentral.net |
| C-12 Amino/Ester Analogs | Condensation with amines or conversion of an aldehyde intermediate. | Explore structure-activity relationships at the C-12 position. | csircentral.net |
| Hydroxamic Acid Analogs | Replacement of carboxylic acid with a hydroxamic acid group. | Bioisosteric replacement to improve binding and ADME properties. | nih.gov |
Optimization of Synthetic Efficiency and Yield for Academic and Translational Applications
The availability of artemisinin from its natural source, the plant Artemisia annua, is limited and costly. researchgate.net Therefore, significant research has been directed towards optimizing the synthesis of artemisinin and its precursors, which directly impacts the production of derivatives like this compound.
Synthetic Biology Approaches: A major breakthrough has been the use of synthetic biology to engineer microorganisms and plants to produce artemisinic acid, a key precursor. nih.gov
Yeast Fermentation: Scientists have successfully transferred the artemisinic acid biosynthesis pathway into Saccharomyces cerevisiae (yeast). By enhancing the expression of key enzymes and suppressing competing metabolic pathways, researchers have achieved high yields of artemisinic acid, with some optimized fermentation conditions reaching up to 25 g/L. researchgate.net
Metabolic Engineering in Plants: Another novel approach involves transferring the entire metabolic pathway for artemisinic acid into a high-biomass crop like tobacco (Nicotiana tabacum). By expressing the core enzymes in the chloroplasts, production levels of over 120 mg of artemisinic acid per kg of fresh weight have been reported. nih.gov
Chemical Synthesis Optimization: Efforts have also focused on improving the efficiency of the chemical conversion steps. The reduction of artemisinic acid to dihydroartemisinic acid is a critical step. Continuous flow chemistry has been applied to this process, offering better control and efficiency compared to batch reactions. researchgate.net For example, a multi-injection strategy for the reducing agent in a continuous flow reactor achieved a 93% yield of dihydroartemisinic acid. researchgate.net The diastereoselective synthesis of dihydroartemisinic acid using diimide as a reducing agent has also been implemented on a pilot plant scale with yields greater than 90%. researchgate.net
These advancements in both biosynthetic and chemical synthesis pathways are crucial for ensuring a stable and affordable supply of artemisinin-based compounds for research and potential clinical applications.
Pharmacological and Pharmacokinetic Investigations of Artelinic Acid
Biotransformation and Metabolic Pathways
The biotransformation of artelinic acid is a key determinant of its activity and duration of action. Research has focused on its conversion to active metabolites and the enzymatic systems responsible for these transformations.
This compound is metabolized in the body to the biologically active metabolite dihydroqinghaosu (DQHS), also known as artenimol. wikipedia.orgfishersci.camims.com This conversion is a common pathway for many artemisinin (B1665778) derivatives. nih.gov However, the extent of this transformation is notably lower for this compound compared to other derivatives like artesunate (B1665782). fishersci.camims.comwikidoc.orgnih.gov
The metabolic conversion of this compound to DQHS is exclusively catalyzed by specific cytochrome P450 enzymes in the liver. wikipedia.orgfishersci.camims.com Research using human liver microsomes and recombinant human CYP isoforms has identified CYP3A4 and CYP3A5 as the sole enzymes responsible for this metabolic step. wikipedia.orgfishersci.camims.com
Kinetic studies have quantified the interaction between this compound and these enzymes. In human liver microsomes, the metabolism of this compound to DQHS occurs with a Michaelis-Menten constant (Km) of 157 ± 44 µM and a maximum velocity (Vmax) of 0.77 ± 0.56 nmol DQHS/min/mg protein. wikipedia.orgfishersci.camims.com Studies with individual recombinant enzymes provided more specific parameters, as detailed in the table below. wikipedia.orgfishersci.ca
| Enzyme/System | Km (µM) | Vmax (nmol DQHS/min/nmol P450) |
| Human Liver Microsomes | 157 ± 44 | 0.77 ± 0.56 (nmol/min/mg protein) |
| Human Recombinant CYP3A4 | 102 ± 23 | 1.96 ± 0.38 |
| Human Recombinant CYP3A5 | 189 ± 19 | 3.60 ± 0.42 |
| Data derived from studies on the metabolism of this compound by human liver cytochrome P450. wikipedia.orgfishersci.ca |
Further investigation into this compound's interaction with other CYP isoforms revealed that it is not metabolized by CYP2C9; however, it does act as an inhibitor of this enzyme's activity, with a reported IC50 of 115 µM for diclofenac (B195802) 4-hydroxylase activity. wikipedia.orgfishersci.camims.com In an interesting interaction, this compound was found to activate CYP2D6-mediated bufuralol (B1668043) metabolism by approximately 30% in human liver microsomes. wikipedia.orgfishersci.camims.com
Studies in rats using radiolabeled ([14C]) this compound have indicated that the drug is extensively biotransformed. fishersci.fi After administration, unchanged this compound accounted for less than 13% of the total radioactivity, suggesting widespread metabolism. fishersci.fi A key finding was the significant difference in the half-lives of the parent drug and its metabolites. The elimination half-life of unchanged this compound in plasma was between 1.4 and 3.7 hours. In contrast, the half-life of the total radioactivity measured in urine was much longer, ranging from 21 to 49 hours. fishersci.fi This discrepancy strongly indicates that some long-lasting metabolites of this compound are formed and retained in the body for a longer duration than the parent compound. fishersci.fi
Pharmacokinetic Profiling Across Species
The pharmacokinetic properties of this compound, including its absorption and distribution, have been evaluated in several animal species, revealing significant differences depending on the species and the route of administration.
The bioavailability of this compound varies substantially across species and administration routes. Following intravenous administration in rats, this compound achieved the highest plasma concentration compared to four other artemisinin derivatives, which is attributed to its slower clearance. fishersci.canih.gov
In dogs, the oral bioavailability of this compound was high at 79.7%, whereas in rats it was considerably lower at 30.1%. fishersci.fi A separate study in rats reported oral bioavailability between 19% and 35%. fishersci.camims.comnih.gov In rabbits, oral bioavailability was found to be very low, estimated at 4.6 ± 1.7%, which was suggested to be due to a high first-pass effect or potential degradation in the stomach's acidic environment. fishersci.ca
Intramuscular administration resulted in high bioavailability in both rats (95%) and dogs. fishersci.canih.govfishersci.fi However, in rabbits, intramuscular absorption showed large inter-subject variability, ranging from 2% to 92%. fishersci.ca
Rectal administration has been investigated in rabbits and also showed significant variability (17-100%), which appeared to be dependent on the specific site of absorption within the rectum. fishersci.ca
Table of this compound Bioavailability Across Species and Routes
| Species | Oral Bioavailability (%) | Intramuscular Bioavailability (%) | Rectal Bioavailability (%) |
|---|---|---|---|
| Rat | 30.1 fishersci.fi - 35 fishersci.ca | 95 fishersci.ca | Not Reported |
| Dog | 79.7 fishersci.fi | High fishersci.fi | Not Reported |
| Rabbit | 4.6 fishersci.ca | 2 - 92 fishersci.ca | 17 - 100 fishersci.ca |
Once absorbed, this compound exhibits distinct distribution characteristics. In rats, it has the lowest steady-state volume of distribution (0.39 L/kg) when compared to other artemisinin compounds like DQHS, artemether (B1667619), arteether (B1665780), and artesunate, indicating less extensive distribution into tissues from the plasma. fishersci.canih.gov
Studies on the distribution between blood components found that this compound does not concentrate as highly in red blood cells as some other compounds. The red blood cell to plasma ratio for [14C]-labeled this compound was 0.35 for dog blood and 0.44 for human blood samples. fishersci.fi Furthermore, this compound demonstrates high binding capacity to plasma proteins across several species, including rat, rabbit, dog, monkey, and human, with binding measured at 79-95%. fishersci.fi Specifically, its binding to human plasma proteins is reported to be around 81.5%. mims.com
Elimination Kinetics and Mass Balance Studies (e.g., urinary and fecal excretion)
Studies investigating the elimination and mass balance of this compound have been conducted, primarily in animal models, to understand its excretion pathways. In research involving rats administered with radiolabeled this compound ([14C]ARTL), it was observed that the compound is extensively biotransformed. nih.gov Unchanged this compound constituted less than 13% of the total radioactivity following intravenous, intramuscular, or oral administration, indicating significant metabolism. nih.gov
Mass balance assessments in rats demonstrated that between 77% and 83% of the total administered radioactivity was recovered in both urine and feces. nih.gov This indicates that both renal and fecal routes are significant pathways for the excretion of this compound and its metabolites.
A noteworthy finding is the difference in the elimination half-lives of the parent drug in plasma compared to the total radioactivity in urine. The half-life of total radioactivity in the urine of rats was found to be in the range of 21 to 49 hours. nih.gov This is considerably longer than the plasma half-life of unchanged this compound, which is between 1.4 and 3.7 hours. nih.gov This disparity suggests the formation of longer-lasting metabolites of this compound that are cleared more slowly from the body. nih.gov
Plasma Protein and Red Blood Cell Binding Characteristics
The binding of this compound to plasma proteins and its distribution into red blood cells are critical pharmacokinetic parameters that influence its availability and efficacy.
Plasma Protein Binding: this compound exhibits a high capacity for binding to plasma proteins. nih.gov Studies conducted with plasma from various species, including rats, rabbits, dogs, monkeys, and humans, have demonstrated high binding capacities ranging from 79% to 95%. nih.govnih.gov Specifically in human plasma, the binding capacity is reported to be between 79% and 95%. nih.gov The affinity for this binding, however, is considered low, with reported values between 1.1 and 9.3 x 10⁻⁷ M. nih.gov
Red Blood Cell Binding: The distribution of this compound into red blood cells has also been characterized. The ratio of radiolabeled this compound ([14C]ARTL) concentration in red blood cells to that in plasma (RBC/plasma ratio) was determined to be 0.44 for human plasma. nih.govnih.gov For dog plasma, this ratio was found to be 0.35. nih.gov This indicates that the concentration of this compound is lower in red blood cells compared to plasma.
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Plasma Protein Binding | Human, Rat, Rabbit, Dog, Monkey | 79-95% | nih.gov |
| Red Blood Cell/Plasma Ratio ([14C]ARTL) | Human | 0.44 | nih.gov |
| Red Blood Cell/Plasma Ratio ([14C]ARTL) | Dog | 0.35 | nih.gov |
Enzymatic Inhibition and Activation Studies
The interaction of this compound with the cytochrome P450 (CYP) enzyme system is a key aspect of its pharmacology, influencing its metabolism and potential for drug-drug interactions.
Inhibition of Other Cytochrome P450-Mediated Activities
Research has shown that while this compound is primarily metabolized by CYP3A4/5, it also interacts with other CYP isoforms. tandfonline.com Notably, this compound does not undergo metabolism by CYP2C9. tandfonline.com However, it does exhibit an inhibitory effect on the activity of CYP2C9, as demonstrated by its inhibition of diclofenac 4-hydroxylase activity with a 50% inhibitory concentration (IC50) of 115 µM. tandfonline.com
In contrast to its inhibitory action on CYP2C9, this compound has been found to activate CYP2D6-mediated metabolism. tandfonline.com In studies using human liver microsomes, this compound was observed to activate the metabolism of bufuralol, a known CYP2D6 substrate, by approximately 30% at concentrations up to 100 µM. tandfonline.com Interestingly, this activation was not observed in recombinant CYP2D6-Val, suggesting a specific interaction within the complex environment of human liver microsomes. tandfonline.com
Implications for Potential Drug-Drug Interactions (e.g., with azole antifungals, calcium channel blockers)
The metabolism of this compound by CYP3A4/5 raises the potential for clinically significant drug-drug interactions with inhibitors of this enzyme system. tandfonline.com
Azole Antifungals: Inhibition studies have highlighted the potential for strong interactions with azole antifungal agents. In human liver microsomes, ketoconazole (B1673606) and miconazole (B906) were identified as potent competitive inhibitors of the formation of dihydroqinghaosu (DQHS) from this compound. tandfonline.com The inhibition constants (Ki) for ketoconazole and miconazole were determined to be 0.028 µM and 0.124 µM, respectively, indicating a high potential for interaction. tandfonline.com
Calcium Channel Blockers: Similarly, interactions with calcium channel blockers have been investigated. Verapamil, a known calcium channel blocker, was found to be a non-competitive inhibitor of the formation of DQHS from this compound in human liver microsomes. tandfonline.com The inhibition constant (Ki) for this interaction was 15 µM. tandfonline.com
These findings suggest that co-administration of this compound with strong inhibitors of CYP3A4, such as azole antifungals and certain calcium channel blockers, could lead to increased plasma concentrations of this compound, potentially altering its efficacy and safety profile.
| Interacting Drug | Class | Type of Interaction | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| Ketoconazole | Azole Antifungal | Competitive Inhibition of DQHS formation | 0.028 µM | tandfonline.com |
| Miconazole | Azole Antifungal | Competitive Inhibition of DQHS formation | 0.124 µM | tandfonline.com |
| Verapamil | Calcium Channel Blocker | Non-competitive Inhibition of DQHS formation | 15 µM | tandfonline.com |
Pharmacokinetic-Pharmacodynamic Relationships
The relationship between the pharmacokinetic (PK) profile of this compound and its pharmacodynamic (PD) effect, particularly its antimalarial activity, has been a subject of investigation.
In a study comparing the efficacy of this compound and artemisinin in Plasmodium berghei infected mice, the pharmacodynamic outcomes were assessed in relation to the administered doses. nih.gov Subsequent pharmacokinetic studies in rabbits revealed that after intravenous administration, this compound exhibited linear elimination kinetics with a half-life of 15 ± 3 minutes. nih.gov
A comparative study of intravenous artelinate (B1141390) (a salt of this compound) versus intravenous artesunate in a Plasmodium coatneyi-infected rhesus monkey model provided further insights into the PK-PD relationship. researchgate.net The in vivo antimalarial activity of both compounds was found to be comparable. researchgate.net When comparing the in vivo pharmacodynamics, daily parasite counts showed similar 99% parasite clearance times (PC99) of 2.03 days for artelinate and 1.84 days for artesunate. researchgate.net The parasite clearance rates were also comparable at 5.34 per minute for artelinate and 4.13 per minute for artesunate, with clearance half-lives (PCt1/2) of 7.79 hours and 10.1 hours, respectively. researchgate.net
This study revealed a strong and significant inverse correlation between the parasite clearance half-life and the pharmacokinetic parameters of artesunate and its active metabolite dihydroartemisinin (B1670584) (DHA), specifically the elimination half-life and the area under the curve (AUC). researchgate.net For artelinate, a modest inverse correlation was observed between the parasite clearance half-life and the maximum plasma concentration (Cmax). researchgate.net These findings underscore that for artemisinin derivatives, including this compound, parasite clearance is strongly and linearly dependent on drug exposure. researchgate.net
Mechanisms of Action of Artelinic Acid at the Molecular and Cellular Level
Elucidation of Antimalarial Action
The antimalarial efficacy of artelinic acid and its congeners is a multi-faceted process primarily initiated within the parasite-infected red blood cells. The parasite's lifecycle stages within the erythrocyte provide a unique biochemical environment that is crucial for the drug's activation.
The defining structural feature of this compound and all artemisinin-class compounds is the 1,2,4-trioxane (B1259687) ring, which contains an endoperoxide bridge. wikipedia.org This peroxide linkage is chemically unstable and is the cornerstone of the molecule's biological activity. who.intnih.gov The integrity of this bridge is essential for its antimalarial properties; derivatives lacking this feature are devoid of significant antimalarial effect. nih.govresearchgate.net The reactivity of the endoperoxide bridge is the critical initiating factor in the cascade of events leading to parasite death. who.int
The prevailing theory for the antimalarial action of this compound is its activation via reductive scission of the endoperoxide bridge. biomedpharmajournal.org This reaction is catalyzed by ferrous iron (Fe²⁺), which is abundantly available within the infected erythrocyte. jocpr.com The parasite, during its intraerythrocytic stages, digests large amounts of the host cell's hemoglobin in its acidic food vacuole to obtain amino acids. This process releases significant quantities of heme, which contains ferrous iron.
The interaction between the endoperoxide bridge and intraparasitic iron is believed to generate a flux of highly reactive free radicals. biosynth.combiomedpharmajournal.org This bioactivation process is selective for the parasite-infected erythrocytes over normal red blood cells due to the higher concentration of free heme and iron in the former. jocpr.com Initial cleavage of the peroxide bond is thought to produce oxygen-centered radicals, which then rearrange to form more stable and highly cytotoxic carbon-centered radicals. nih.govjocpr.com These carbon-centered radicals are considered the principal intermediates responsible for the subsequent damage to the parasite. biomedpharmajournal.org
Given that heme-iron is the primary activator of this compound, the interaction with heme is a central aspect of its mechanism. who.intnih.gov Once generated, the carbon-centered radicals are highly reactive and non-specific, alkylating a variety of biomolecules within the parasite. jocpr.com A major target for this alkylation is heme itself. rsc.org The formation of covalent adducts between the drug and heme has been identified in parasites treated with artemisinins. nih.govrsc.org
The parasite detoxifies the large quantities of free heme released from hemoglobin digestion by polymerizing it into an inert, crystalline pigment called hemozoin. nih.gov It has been proposed that artemisinins may interfere with this detoxification process. However, a more widely supported view is that while the drug's radicals do react with heme, the primary lethal action is not the inhibition of hemozoin formation itself, but rather the promiscuous alkylation of essential parasite proteins and other macromolecules. scispace.comresearchgate.net The interaction with heme is thus critical for drug activation, which in turn leads to widespread, irreparable cytotoxic damage. scispace.com Studies have shown that elevating intracellular free heme can negatively impact artemisinin's efficacy, suggesting a complex relationship where heme is both an activator and a target. mdpi.com
The mitochondrion of the Plasmodium parasite has also been identified as a target for artemisinin (B1665778) and its derivatives. microbialcell.com Research has demonstrated that these compounds can disrupt mitochondrial function, primarily by causing depolarization of the mitochondrial membrane potential. researchgate.netmicrobialcell.com This disruption of mitochondrial bioenergetics would severely compromise the parasite's energy metabolism and ultimately contribute to its death.
The alkylating radicals produced by activated this compound are capable of damaging a wide array of cellular components, leading to a "promiscuous" mode of action. wikipedia.orgnih.gov This multi-target mechanism is believed to be a key reason for the rapid parasiticidal activity of artemisinins and the slow development of clinical resistance. who.intnih.gov
Potential targets identified through various studies include:
Proteins: Widespread alkylation of parasite proteins is considered a primary mechanism of toxicity, disrupting their function and leading to a state of cellular stress. rsc.orgscispace.com
Heme and Hemoglobin: As discussed, heme is both an activator and a target. nih.gov
Parasite Membranes: The reactive radicals can induce lipid peroxidation, damaging the parasite's cellular and organellar membranes. researchgate.net
Hemoglobin Uptake Pathways: Resistance mechanisms have been linked to mutations in genes involved in hemoglobin uptake and digestion, such as AP-2μ and Falcipain 2a, suggesting this pathway is central to the drug's action. nih.gov
The table below summarizes key proteins and pathways implicated in the action of or resistance to artemisinin derivatives.
| Target/Pathway | Implication in Mechanism of Action | Research Finding |
| Heme | Primary activator of the endoperoxide bridge | Reductive activation by Fe²⁺ from heme generates cytotoxic carbon-centered radicals. nih.govjocpr.com |
| Proteins | Primary targets for alkylation by drug radicals | Widespread, non-specific alkylation leads to disruption of cellular protein homeostasis and parasite death. rsc.orgnih.gov |
| Mitochondria | Secondary target | Artemisinins cause depolarization of the mitochondrial membrane potential, disrupting parasite bioenergetics. researchgate.netmicrobialcell.com |
| PfATP6 (SERCA) | Potential specific protein target | Artemisinins can inhibit this calcium pump, but its role as a primary target is debated. biomedpharmajournal.orgplos.org |
| PfK13 | Key marker for clinical resistance | Mutations in the Kelch13 propeller domain are associated with reduced drug efficacy, linked to decreased hemoglobin digestion and an enhanced cellular stress response. nih.gov |
Synergistic Antimalarial Effects
To enhance efficacy and combat the potential for drug resistance, this compound and other artemisinin derivatives are primarily used in combination therapies (ACTs). biosynth.comwho.int Beyond standard ACTs, research has focused on creating novel hybrid molecules that incorporate this compound's core structure with another pharmacophore to achieve synergistic effects.
One such approach involved synthesizing an This compound-choline derivative . nih.govresearchgate.netcambridge.org The rationale for this design is to create a dual-action compound. nih.gov The artemisinin component acts via its established free-radical mechanism, while the choline (B1196258) analogue is designed to interfere with the parasite's vital phosphatidylcholine (PC) synthesis pathway. nih.govnih.gov The parasite has a high demand for PC for membrane biosynthesis during its rapid proliferation. nih.gov By competing with natural choline for rate-limiting enzymes in the Kennedy pathway, the choline moiety provides a second, independent mechanism of action. nih.govresearchgate.net Studies showed that liposomes containing this derivative exhibited superior antimalarial efficacy in rodent models compared to liposomes with this compound alone, suggesting a synergistic or additive effect that enhances parasite killing. nih.govnih.gov
This compound in Combination with Choline Derivatives
To combat the emergence of drug resistance, researchers have synthesized hybrid molecules that combine the established pharmacophore of artemisinin with other active compounds. One such strategy involves the creation of an this compound-choline derivative (AD). researchgate.netnih.govnih.gov This compound was synthesized through an esterification reaction between this compound and a choline derivative. researchgate.netnih.gov The rationale behind this combination is to achieve a synergistic antimalarial effect. researchgate.netnih.gov The this compound component provides the endoperoxide group essential for radical-mediated killing, while the choline derivative is designed to act on a separate but vital parasitic pathway. nih.govresearchgate.net This dual-action approach aims to enhance potency and reduce the likelihood of resistance development. researchgate.net In studies, this this compound-choline derivative was formulated into liposomes (ADLs) to improve its pharmacokinetic properties. researchgate.netnih.govnih.gov
Competition with Choline for Biosynthetic Pathways (e.g., phosphatidylcholine biosynthesis)
The malaria parasite, during its development within red blood cells, has a high demand for phosphatidylcholine (PC) to construct its membranes. nih.gov The parasite synthesizes most of its PC de novo through the Kennedy pathway, which uses choline as a primary raw material. nih.gov A key rate-limiting enzyme in this pathway is choline phosphate (B84403) cytidyltransferase. nih.gov Consequently, inhibiting the PC biosynthetic pathway is an attractive strategy for antimalarial chemotherapy. nih.govresearchgate.net
The this compound-choline derivative is specifically designed to exploit this dependency. nih.gov The choline analogue portion of the hybrid molecule competes with natural choline for uptake and for the rate-limiting enzymes within the PC biosynthetic pathway. researchgate.netnih.govnih.gov By interfering with the parasite's ability to synthesize essential membrane phospholipids, this competitive inhibition represents a distinct mechanism of action that complements the oxidative damage caused by the this compound component. nih.govresearchgate.net Some choline derivatives have demonstrated potent antimalarial activities on their own by successfully interfering with PC biosynthesis. researchgate.net
Computational and Structural Biology Approaches to Mechanism Elucidation
Computational chemistry and structural biology have provided significant insights into the action of this compound, helping to explain its reactivity, structure-activity relationships, and interactions at a molecular level.
Molecular Modeling for Structure-Activity Relationship (SAR) Studies
Molecular modeling is a crucial tool for understanding the relationship between the chemical structure of artemisinin derivatives and their biological activity. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to develop predictive models for the antimalarial potency of these compounds. mdpi.comresearchgate.net Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) have been used to analyze series of artemisinin analogues, yielding models with good predictive ability. researchgate.net These studies help identify the structural modifications that may enhance antimalarial activity. researchgate.net
Molecular modeling has also been used to investigate the physicochemical properties of this compound. For instance, studies on the complexation of this compound with β-cyclodextrin used multidimensional nuclear magnetic resonance (NMR) and molecular modeling to determine the structure of the resulting complex. nih.gov These investigations revealed that this compound likely inserts into the hydrophobic cavity of the β-cyclodextrin, forming stable complexes that could improve the drug's poor aqueous solubility and stability. nih.gov
Quantum Mechanical (QM) Calculations for Electronic Distribution and Reactivity
Quantum mechanical (QM) methods are powerful computational tools used to investigate the electronic properties of molecules, which are fundamental to their reactivity. unipd.ituzh.ch For this compound and its analogues, QM calculations, such as the ab initio Hartree-Fock (HF) method with the 6-31G** basis set, have been utilized to analyze their molecular structure and electronic distribution. researchgate.net Such calculations are essential for understanding the mechanism of action, which is believed to be initiated by the cleavage of the endoperoxide bridge. mdpi.com
QM methods allow for the detailed examination of a molecule's electrostatic potential and orbital energies, providing insights into how it might interact with biological targets like heme. mdpi.com By modeling the electronic structure, researchers can better understand the factors that govern the stability and reactivity of the crucial endoperoxide bond, which is the pharmacophore for the entire artemisinin class. nih.gov These theoretical calculations can complement experimental data to build a more complete picture of the drug's chemical behavior at the molecular level. unipd.it
Analysis of Non-Bonded Interactions and Anomeric Carbon Environment
Detailed structural analysis combining NMR spectroscopy and computational methods has revealed the importance of subtle, non-bonded interactions in determining the biological efficacy of different this compound isomers. researchgate.net A comparative study of α-artelinic acid and β-artelinic acid indicated that the different efficacies of the two stereoisomers could be attributed to non-bonded interactions between specific protons and the ether oxygen atom located near the anomeric carbon. researchgate.net
The environment around the anomeric carbon (C-10 in many artemisinin derivatives) is known to be significant for biological activity. nih.gov Stereoelectronic effects, such as the anomeric effect and hyperconjugation, can influence the molecule's conformation and reactivity. rsc.org These effects involve delocalizing interactions between non-bonding orbitals (lone pairs) and anti-bonding σ* orbitals, which can stabilize certain conformations and influence how the molecule distorts as it approaches a reaction's transition state. rsc.org The analysis of these intricate interactions in this compound isomers helps to explain how seemingly minor structural differences can lead to significant changes in biological function. researchgate.net
Compound Reference Table
Preclinical Efficacy Studies of Artelinic Acid
In Vitro Antimalarial Activity Assessments
In vitro studies are crucial for determining the direct activity of a compound against the malaria parasite, Plasmodium falciparum. These assessments provide initial data on the compound's potency and its effectiveness against drug-resistant strains.
Artelinic acid has demonstrated significant activity against various strains of P. falciparum, including those resistant to established antimalarial drugs like chloroquine (B1663885). Research has shown that chloroquine-resistant isolates of P. falciparum are significantly more susceptible to artelinate (B1141390) (this compound) and other artemisinin (B1665778) derivatives compared to chloroquine-susceptible isolates. nih.gov
Specifically, one study found that the 50% inhibitory concentration (IC50) of artelinate was lower in chloroquine-resistant isolates (3.46 nM) than in chloroquine-susceptible ones (5.04 nM), indicating higher potency against the resistant strains. nih.gov This suggests a lack of cross-resistance between chloroquine and this compound. Furthermore, this compound is considered a promising agent for treating multidrug-resistant strains of P. falciparum. medchemexpress.com Hybrid molecules incorporating the this compound structure have also shown potent activity against chloroquine-resistant P. falciparum strains, with IC50 values in the nanomolar range. ulisboa.pt
Susceptibility testing is used to determine the concentration of a drug required to inhibit parasite growth. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. For this compound and its derivatives, these values have been established against various P. falciparum strains.
In comparative studies, artelinate demonstrated potent in vitro activity, with IC50 values often in the low nanomolar range. nih.gov For instance, against African isolates of P. falciparum, artelinate showed IC50 values of 5.04 nM for chloroquine-susceptible isolates and 3.46 nM for chloroquine-resistant isolates. nih.gov Other studies have reported similar potent activities for this compound derivatives against both drug-sensitive and drug-resistant parasite lines. scielo.brresearchgate.net The table below summarizes the in vitro activity of artelinate against different P. falciparum strains from one such study.
| Strain Type | Drug | IC50 (nM) |
| Chloroquine-Susceptible | Artelinate | 5.04 |
| Chloroquine-Resistant | Artelinate | 3.46 |
| Chloroquine-Susceptible | Artemisinin | 11.4 |
| Chloroquine-Resistant | Artemisinin | 7.67 |
| Chloroquine-Susceptible | Artemether (B1667619) | 5.14 |
| Chloroquine-Resistant | Artemether | 3.71 |
| Chloroquine-Susceptible | Arteether (B1665780) | 5.66 |
| Chloroquine-Resistant | Arteether | 3.88 |
| Data from a study on African isolates of P. falciparum. nih.gov |
It is noteworthy that while ester derivatives of dihydroartemisinin (B1670584) often show superior in vitro activity, their conversion to the corresponding acids, like this compound, can sometimes reduce this activity. nih.govdtic.mil Nevertheless, this compound itself maintains potent antimalarial properties.
In Vivo Antimalarial Efficacy in Animal Models
Animal models provide a platform to assess a drug's effectiveness within a living organism, taking into account factors like metabolism and distribution.
The Plasmodium berghei model in rodents is a standard for preclinical antimalarial drug testing. This compound has been evaluated in P. berghei-infected mice and rats, demonstrating significant efficacy. nih.govnih.gov Studies have compared the efficacy of this compound with its parent compound, artemisinin, and other derivatives. nih.govcapes.gov.br In some cases, this compound showed slightly less activity than artemisinin in vivo. nih.gov However, its improved stability and water solubility make it a valuable candidate for further development. who.intiucr.org
Comparative studies in a P. berghei-infected rat model indicated that intravenous artelinate had superior antimalarial potency in terms of clearing parasites compared to intravenous artesunate (B1665782). researchgate.netnih.gov
A key measure of an antimalarial drug's efficacy in vivo is its ability to clear parasites from the bloodstream (parasitemia) and improve survival rates in infected animals.
In curative experiments with P. berghei-infected mice, transdermal application of an this compound gel led to the rapid elimination of parasitemia and a 100% survival rate over a 60-day period. nih.govajtmh.org Similarly, oral administration of sodium artelinate to infected mice effectively cleared parasites from the blood. nih.gov Studies have documented a dose-dependent effect on parasite suppression. cambridge.org
In a study using a P. yoelii-infected mouse model, liposomal formulations of an this compound-choline derivative showed a high percentage of parasite suppression and improved survival rates compared to control groups. cambridge.org The table below illustrates the survival outcomes in a curative study of P. berghei-infected mice treated with a transdermal this compound formulation. nih.gov
| Treatment Group | Number of Mice | Survival at 60 Days | Parasitemia |
| This compound Gel | 5 | 5 | Rapid Elimination |
| Control | Not specified | Not specified | Not specified |
| Data from a curative experiment in P. berghei-infected mice. nih.gov |
This compound has been assessed for both its ability to cure an existing infection (curative efficacy) and to prevent an infection from establishing (prophylactic efficacy).
In curative studies, this compound administered after the establishment of a P. berghei infection in mice successfully cleared the parasites and ensured the survival of the animals. nih.govajtmh.org For prophylactic purposes, when administered at the time of inoculation with parasitized erythrocytes, this compound prevented the development of parasitemia and resulted in 100% survival. nih.govajtmh.org These findings highlight the potential of this compound for both treatment and prevention of malaria.
Comparative Efficacy with Other Artemisinin Derivatives
This compound, a second-generation semi-synthetic derivative of artemisinin, has been the subject of numerous preclinical studies to evaluate its efficacy against malaria parasites, often in direct comparison with its parent compound, artemisinin, and other clinically established derivatives like artesunate and artemether. who.int These studies aim to identify compounds with improved pharmacological profiles, such as enhanced water solubility, stability, and potent antimalarial activity. who.int
Comparison with Artesunate, Artemether, and Artemisinin
Preclinical evaluations have demonstrated that this compound possesses potent antimalarial activity, in some cases superior to that of artemisinin and artesunate. In studies using a Plasmodium berghei-infected mouse model, this compound showed a 100% cure rate at a dose where artemisinin only cured 60% of the mice. sci-hub.se When compared to artesunic acid (artesunate) at a lower dose level, this compound still achieved a 100% cure rate, whereas none of the mice treated with artesunate survived long-term. sci-hub.se However, another study in P. berghei-infected mice found that sodium artelinate, the water-soluble salt of this compound, was slightly less active than artemisinin when both were administered via subcutaneous injection. nih.gov
In a rat model of malaria (P. berghei-infected Sprague-Dawley rats), intravenous artelinate was found to be superior to intravenous artesunate in terms of parasite clearance. researchgate.net Artelinate achieved 100% parasite clearance at a lower total dose compared to artesunate and also demonstrated a faster parasite clearance time at the same dose rate. researchgate.net
Comparative studies in non-human primate models have also been conducted. In Plasmodium coatneyi-infected rhesus monkeys, the in vivo antimalarial activities of intravenous artelinate and artesunate were found to be comparable. researchgate.netresearchgate.net However, the ex vivo antimalarial potency against P. falciparum was significantly higher for the artesunate regimen, which was attributed to the combined activity of artesunate and its active metabolite, dihydroartemisinin (DHA). researchgate.netresearchgate.net The activity of the artelinate regimen was largely restricted to the parent drug. researchgate.net
A topical gel formulation of this compound was also shown to be effective in clearing parasitemia and ensuring the survival of P. berghei-infected mice. parahostdis.org This study noted that an improved formulation using artemether was effective at a lower dose than the this compound gel. parahostdis.org
| Compound | Animal Model | Parasite Strain | Key Findings | Reference |
|---|---|---|---|---|
| This compound vs. Artemisinin | Mice | P. berghei | At 40 mg/kg, this compound showed 100% cure rate, while Artemisinin showed 60% cure rate. | sci-hub.se |
| This compound vs. Artesunic Acid | Mice | P. berghei | This compound demonstrated superior curative activity compared to artesunic acid at the same dose levels. | sci-hub.se |
| Sodium Artelinate vs. Artemisinin | Mice | P. berghei | Subcutaneously administered sodium artelinate was slightly less active than artemisinin. | nih.gov |
| Artelinate vs. Artesunate (Intravenous) | Rats (Sprague-Dawley) | P. berghei | Artelinate was superior in terms of parasite clearance and parasite clearance time. | researchgate.net |
| Artelinate vs. Artesunate (Intravenous) | Rhesus Monkeys | P. coatneyi | In vivo activities were comparable, but the ex vivo potency of the artesunate regimen against P. falciparum was higher. | researchgate.netresearchgate.net |
Development of Animal Models for Efficacy Evaluation
The preclinical evaluation of antimalarial drug efficacy relies heavily on the use of suitable animal models that can mimic human malaria infections. A variety of models have been employed to assess the activity of this compound.
Rodent malaria models are the most frequently used for initial screening and efficacy studies due to their cost-effectiveness and ease of handling. grafiati.com The Plasmodium berghei-infected mouse model has been extensively used to evaluate the suppressive, curative, and prophylactic properties of this compound and its formulations. sci-hub.senih.govparahostdis.org This model is valuable for comparing the efficacy of different artemisinin derivatives and administration routes. sci-hub.separahostdis.org Other rodent models, such as those using Plasmodium yoelii, have also been utilized to assess antimalarial activity. nih.gov Furthermore, a specific P. berghei-Sprague-Dawley rat model was developed to facilitate the comparison of intravenous drug candidates like artelinate and artesunate. researchgate.net
For more advanced preclinical development, non-human primate models are invaluable as their physiological and immunological responses to Plasmodium infection are more similar to humans. The Aotus monkey model has been instrumental in evaluating a wide array of antimalarial candidates, including this compound. nih.govasm.org This model can be infected with human malaria parasites, such as drug-resistant and susceptible strains of Plasmodium falciparum and Plasmodium vivax, providing crucial data on in vivo efficacy that is more predictive of clinical outcomes. nih.govasm.org Studies using Aotus monkeys have been critical in assessing the efficacy of intravenous this compound against P. falciparum. dtic.mil
Toxicology and Safety Assessment of Artelinic Acid
Acute Toxicity Studies
Acute toxicity studies are fundamental in assessing the preliminary safety of a new chemical entity. These studies help in determining the potential for immediate adverse effects and establishing dose ranges for further non-clinical testing.
The 50% lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be fatal to half of a tested population. For artelinic acid, LD50 values have been established in rodent models, primarily rats, through various routes of administration.
Intravenous (IV) administration studies in uninfected rats determined the single-dose LD50 of this compound to be 116 mg/kg. nih.gov In comparison, another study reported a single intravenous dose LD50 value of 120 mg/kg in rats. rsc.org When administered intravenously for three consecutive days to Plasmodium berghei-infected rats, the LD50 was found to be 177 mg/kg. nih.gov For intramuscular (IM) administration in rats, the LD50 was determined to be approximately 535 mg/kg. rsc.orgnih.gov
These studies indicate that the route of administration and the health status of the animal (infected vs. uninfected) can influence the acute toxicity of this compound.
| Animal Model | Route of Administration | Dosing Regimen | Health Status | LD50 (mg/kg) | Reference(s) |
| Rat | Intravenous (IV) | Single Dose | Uninfected | 116 | nih.gov |
| Rat | Intravenous (IV) | Single Dose | Not Specified | 120 | rsc.org |
| Rat | Intravenous (IV) | Daily for 3 days | P. berghei-infected | 177 | nih.gov |
| Rat | Intramuscular (IM) | Not Specified | Not Specified | 535 | rsc.orgnih.gov |
Neurotoxicity Investigations
A significant safety concern for the artemisinin (B1665778) class of compounds is the potential for neurotoxicity, which has been observed in animal models, particularly with lipid-soluble derivatives. who.int
Research indicates that the neurotoxic potential varies significantly among different artemisinin derivatives. This compound is generally considered to have a lower neurotoxicity risk compared to the oil-soluble derivatives, arteether (B1665780) and artemether (B1667619). wikipedia.org In a study involving rats, intramuscular administration of arteether led to profound behavioral toxicity and significant damage to brainstem nuclei, whereas equimolar doses of this compound (administered as artelinate) and artesunate (B1665782) produced no such neurotoxic effects. zenodo.orgnih.gov
| Compound | Solubility | Typical Neurotoxicity Finding | Reference(s) |
| This compound | Water-soluble | No neurotoxicity at equimolar doses to toxic AE regimens. zenodo.org Neurotoxicity observed with high-dose oral administration. nih.govnih.gov | zenodo.orgnih.govnih.gov |
| Arteether | Oil-soluble | Profound behavioral and neural toxicity; marked damage to brainstem nuclei in rats. zenodo.orgnih.gov | zenodo.orgnih.gov |
| Artemether | Oil-soluble | Dose-dependent neuropathologic damage to the brain stem in mice with IM administration. ajtmh.org | ajtmh.org |
| Artesunate | Water-soluble | No significant neurotoxic effects observed in comparative animal studies. zenodo.orgnih.govresearchgate.net | zenodo.orgnih.govresearchgate.net |
The duration of exposure to artemisinin compounds is a critical factor in the development of neurotoxicity. nih.gov Prolonged drug exposure, often resulting from accumulation in the blood, is strongly linked to neuropathological outcomes. nih.govnih.gov
For this compound, this relationship was clearly demonstrated in a study where rats were given the same total oral dose over nine days but with different dosing frequencies. nih.gov Rats receiving 160 mg/kg daily for nine days showed moderate neurotoxicity. nih.gov This daily regimen led to delayed gastric emptying, causing the drug to accumulate in the blood, which significantly increased its elimination half-life and resulted in a prolonged neurotoxic exposure time of 186 hours. nih.gov In contrast, rats receiving a higher dose of 288 mg/kg every other day for five doses exhibited only minimal neuronal damage. nih.gov This alternate-day regimen did not cause significant drug accumulation, and the neurotoxic exposure time was much shorter at 75 hours. nih.gov This finding highlights that the drug exposure time, rather than the total dose alone, is a key determinant of neurotoxicity for oral this compound. nih.gov Similarly, studies with arteether confirm that extended drug exposure time is associated with more severe neurotoxicity. capes.gov.br
Histopathological examinations are crucial for identifying the specific location and nature of neural damage. For artemisinin derivatives, the brainstem is a primary target of toxicity. ajtmh.org
In studies where arteether and artemether induced neurotoxicity, lesions were predominantly found in the pons and medulla. ajtmh.org The damage observed in rats treated with arteether included chromatolysis, necrosis, and gliosis in specific brainstem nuclei such as the nucleus ruber, superior olive, and trapezoid body. zenodo.orgnih.gov
Conversely, in the same comparative studies, rats treated with this compound (as artelinate) or artesunate showed no histopathological damage in the brainstem nuclei. zenodo.orgnih.gov Similarly, another study found no neurotoxicity in rats following various intravenous regimens of this compound. nih.gov However, neurotoxicity can be induced with high-dose oral administration of this compound. nih.gov In rats given 160 mg/kg orally for nine consecutive days, neuronal damage of varying severity was identified in the brainstem, with the injury being most severe seven days after the final dose. nih.gov
Systemic Toxicity Profiles
Beyond neurotoxicity, the safety assessment of this compound includes evaluating its effects on other organ systems. Preclinical studies have identified other potential toxicities.
In rats, repeated intramuscular doses of 50 mg/kg/day for seven days resulted in mild anorectic toxicity (loss of appetite). rsc.orgnih.gov At higher intravenous doses, this compound has been shown to cause vascular irritation, with irreversible vascular necrosis observed in 50% of rats at a dose of 13.5 mg/kg. nih.gov
Evidence of nephrotoxicity has also been reported. nih.gov Uninfected rats treated with a high intravenous dose of 40 mg/kg showed moderate signs of renal failure, with histopathology revealing mild to moderate tubular necrosis. nih.gov Notably, this renal injury was found to be reversible by day eight after dosing ceased, and fewer pathological lesions were observed in malaria-infected rats. nih.gov
Oral administration of high doses (160 mg/kg daily for 9 days) was associated with significant gastrointestinal toxicity, characterized by delayed gastric emptying, which contributed to drug accumulation and a 22% loss in body weight. nih.gov Furthermore, like artesunate, this compound has demonstrated embryotoxicity in pregnant rats, where it was found to kill circulating embryonic erythroblasts. researchgate.net
Renal Toxicity Assessment (e.g., nephrotoxicity, tubular necrosis)
Studies in animal models have indicated that this compound can induce renal toxicity, specifically nephrotoxicity characterized by tubular necrosis. nih.govresearchgate.net
In uninfected rats, administration of this compound at a dose of 40 mg/kg resulted in moderate signs of renal failure and mild to moderate tubular necrosis. nih.govresearchgate.net This renal injury, however, was found to be reversible, with recovery observed by day 8 after the cessation of dosing. nih.govresearchgate.net Interestingly, malaria-infected rats exhibited fewer pathological lesions compared to their uninfected counterparts. nih.govresearchgate.net The lethal dose 50 (LD50) for a single intravenous dose of this compound in uninfected rats was 116 mg/kg. nih.gov
Acute tubular necrosis (ATN) is a condition defined by damage to the renal tubular epithelial cells, which can be caused by ischemia or exposure to nephrotoxic substances. ditki.comradiopaedia.org This damage leads to impaired kidney function. ditki.comradiopaedia.org The deposition of cellular debris within the tubules can result in decreased urine output (oliguria). radiopaedia.org
Hepatic Toxicity (e.g., liver enzyme activity)
The liver is the primary site of metabolism for artemisinin and its derivatives, including this compound. ispub.comwikipedia.org In human liver microsomes, this compound is metabolized to its active metabolite, dihydroqinghaosu (DQHS), primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govcapes.gov.brtandfonline.com
While some artemisinin-based therapies have been associated with transient increases in liver enzymes, specific data on this compound's direct impact on liver enzyme activity from these studies is limited. researchgate.neteajournals.org However, the metabolism of this compound by CYP3A4/5 suggests the potential for drug-drug interactions that could influence its hepatic safety profile. nih.gov For instance, potent inhibitors of CYP3A4, such as certain antifungal agents, could potentially alter the metabolism of this compound. nih.gov
One study noted that while this compound is not metabolized by CYP2C9, it does inhibit its activity. nih.govcapes.gov.brtandfonline.com It also showed an activating effect on CYP2D6-mediated metabolism in human liver microsomes. nih.govcapes.gov.brtandfonline.com
Gastrointestinal Effects (e.g., anorectic toxicity, gastric emptying)
Gastrointestinal effects, including anorectic toxicity and delayed gastric emptying, have been observed with oral administration of this compound. nih.govnih.govresearchgate.net
In rats, repeated oral administration of this compound at 160 mg/kg daily for 9 days led to a significant 22% loss of body weight and was associated with moderate neurotoxicity. nih.gov This was linked to delayed gastric emptying, which resulted in the accumulation of the drug in the blood and a prolonged exposure time. nih.govresearchgate.netacs.org The inhibition of gastric emptying was progressive, becoming more severe with continued dosing. scispace.com
Another study in rats showed that multiple intramuscular dosing of 50 mg/kg/day of this compound for 7 days caused mild anorectic toxicity. nih.gov This was characterized by reductions in food consumption and body weight. nih.govresearchgate.net
Local Irritation and Vascular Effects at Administration Sites
Intravenous administration of this compound has been associated with local irritation and vascular effects. Studies in rats have shown that intravenous this compound can cause irreversible vascular irritation. nih.gov Vascular necrosis was observed in 50% of the animals at a dose of 13.5 mg/kg. nih.gov
In a study with dogs, an injectable formulation of this compound/lysine was generally well-tolerated when administered intravenously for 7 consecutive days. dtic.mil However, two female dogs receiving a higher concentration of the formulation displayed transient swelling near the injection site. dtic.mil
Long-Term Safety and Chronic Toxicity Studies in Animal Models
Long-term safety and chronic toxicity studies have primarily focused on the potential for neurotoxicity with repeated dosing of this compound. nih.govscispace.com
In a study involving rats, daily oral administration of 160 mg/kg of this compound for 9 consecutive days resulted in moderate neurotoxicity. nih.gov The neuronal damage varied in severity and was identified as early as one day after the final dose, with the most severe injury observed 7 days post-treatment. nih.gov This neurotoxicity was linked to a significant increase in the drug's elimination half-life and volume of distribution, indicating drug accumulation with repeated dosing. nih.gov
Conversely, when rats were administered a higher dose of 288 mg/kg every other day for five doses (resulting in the same total dose), only minimal neuronal degeneration was observed, and there were no significant changes in the pharmacokinetic parameters between the first and last doses. nih.gov This suggests that the exposure time to this compound is a critical factor in its induced neurotoxicity. nih.govnih.gov
Water-soluble artemisinins like this compound appear to require much longer exposure times to induce neurotoxicity compared to oil-soluble derivatives, suggesting they may be safer in this regard. nih.gov No evidence of neurotoxicity has been reported in animals with another water-soluble derivative, artesunate. scispace.com
Drug Delivery Systems Research for Artelinic Acid
Strategies to Enhance Solubility and Stability in Aqueous Solutions
Two primary strategies have been explored to improve the solubility and stability of artelinic acid in aqueous environments: the formation of salt forms and inclusion complexation with cyclodextrins.
Salt formation is a widely utilized and effective method for increasing the solubility and dissolution rates of acidic and basic drugs. researchgate.netwikidoc.orguni.lu This principle has been applied to this compound through its conversion to a sodium salt, sodium artelinate (B1141390). This water-soluble derivative is considered more stable in aqueous solutions compared to other artemisinin (B1665778) derivatives like sodium artesunate (B1665782), which is prone to hydrolysis. nih.govuni.luuni.lunih.govnih.gov The improved stability and water solubility of sodium artelinate make it a more viable candidate for various dosage forms. nih.govuni.lu Research has demonstrated that sodium artelinate possesses comparable in vitro and in vivo antimalarial activity to other lipid-soluble derivatives. uni.lu
The process of creating sodium artelinate involves the hydrolysis of the methyl ester of β-artelinic acid, followed by conversion to its sodium salt. uni.lu This transformation significantly enhances its utility for potential therapeutic applications by addressing the fundamental challenge of poor water solubility.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which allows them to form inclusion complexes with poorly soluble drug molecules. This complexation can enhance the guest molecule's solubility, stability, and bioavailability.
Research has shown that this compound can form inclusion complexes with β-cyclodextrin, leading to enhanced solubility and stability in aqueous solutions. nih.govtandfonline.comnih.govnih.gov Spectroscopic and molecular modeling studies have been employed to understand the nature of this interaction. tandfonline.com
Nuclear magnetic resonance (NMR) spectroscopy studies have indicated that this compound and β-cyclodextrin predominantly form complexes in a 2:1 molar ratio. tandfonline.comnih.gov These studies also suggest a selective insertion of the this compound molecule into the hydrophobic cavity of the β-cyclodextrin. tandfonline.com The formation of these complexes effectively shields the hydrophobic this compound molecule from the aqueous environment, thereby increasing its solubility.
Below is a table summarizing the findings on the complexation of this compound with β-cyclodextrin:
| Parameter | Finding | Reference |
| Complexing Agent | β-cyclodextrin | nih.gov |
| Effect on this compound | Enhanced solubility and stability in aqueous solution | nih.govtandfonline.com |
| Predominant Molar Ratio (this compound:β-cyclodextrin) | 2:1 | tandfonline.comnih.gov |
| Interaction Type | Selective insertion into the hydrophobic cavity | tandfonline.com |
Development of Novel Formulations
Beyond direct solubility enhancement strategies, researchers are developing advanced formulations to improve the delivery of this compound. These include liposomes, nanoparticles, and self-nanoemulsifying drug delivery systems.
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They are a promising delivery system for improving the therapeutic index of various drugs.
A novel approach involves the synthesis of an this compound-choline derivative, which is then formulated into liposomes (ADLs). nih.govnih.govresearchgate.net This strategy aims to leverage the biological pathways of both artemisinin and choline (B1196258). The this compound-choline derivative is synthesized and then formulated into liposomes using the thin-film hydration method. nih.gov
Characterization of these this compound-choline derivative liposomes has shown them to be spherical nano-liposomes, forming both unilamellar and multilamellar vesicles. cambridge.org Pharmacokinetic studies in animal models have suggested that these liposomal formulations exhibit higher exposure levels in plasma and slower elimination compared to the free drug solution. nih.govresearchgate.net
The table below presents the characterization data for this compound-choline derivative liposomes (ADLs) from a representative study:
| Characteristic | Value | Reference |
| Encapsulation Efficiency (EE) | (95.74 ± 0.10)% | cambridge.org |
| Drug Loading (DL) | (12.60 ± 0.05)% | cambridge.org |
| Particle Size | (146.4 ± 1.8) nm | cambridge.org |
| Zeta Potential | + (40.87 ± 0.86) mV | cambridge.org |
| Polydispersity Index (PDI) | 0.35 ± 0.03 | cambridge.org |
Nanoparticle-based drug delivery systems offer several advantages, including the ability to protect the encapsulated drug from degradation and control its release. For artemisinin and its derivatives, including this compound, various polymeric nanoparticle systems have been investigated to enhance their therapeutic efficacy. nih.govup.ac.za
Water-soluble polymers, such as polyethylene (B3416737) glycols (PEGs), have been conjugated with this compound to improve its solubility and delivery characteristics. justia.com These polymer-drug conjugates can be designed for intravenous delivery. google.com The encapsulation of artemisinin derivatives in polymeric nanoparticles has been shown to improve their stability and provide sustained release. tandfonline.com
Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govnih.gov This approach is particularly suitable for enhancing the oral bioavailability of poorly water-soluble drugs.
While specific research on SNEDDS for this compound is not extensively documented, studies on other poorly soluble artemisinin derivatives, like arteether (B1665780), have demonstrated the potential of this technology. rsc.orgresearchgate.net These studies have shown that SNEDDS formulations can significantly increase the oral bioavailability of the encapsulated drug. rsc.org Given the solubility challenges of this compound, SNEDDS represent a promising, yet to be fully explored, avenue for its oral delivery. The formulation of a SNEDDS typically involves screening of oils, surfactants, and cosurfactants to identify a combination that provides good drug solubility and forms a stable nanoemulsion upon dilution. nih.gov
Alternative Administration Routes and Formulations
To improve patient compliance and therapeutic outcomes, researchers have explored various administration routes and formulations for this compound beyond conventional oral delivery. medchemexpress.comwho.int
Transdermal delivery presents a non-invasive method for administering this compound, offering the potential for sustained drug release. ajtmh.org Gels have been a primary formulation choice for this route. ajtmh.orgnih.gov Studies have shown that a gel formulation of this compound can be effective in treating Plasmodium berghei-infected mice. ajtmh.orgnih.gov Research has also compared the transdermal efficacy of this compound with other artemisinin derivatives, noting that while some derivatives might be more potent via other routes, their transdermal performance can differ. nih.govajtmh.org For instance, although methyl artelinate is more active than this compound by subcutaneous injection, its transdermal effectiveness is comparable or weaker. nih.govajtmh.org Conversely, some derivatives that are less active than this compound when injected subcutaneously show similar activity when administered transdermally. nih.govajtmh.org
Injectable formulations of this compound are being developed for situations requiring rapid action or when oral administration is not possible. medchemexpress.comwho.int Research has focused on creating stable and effective intravenous (IV) and intramuscular (IM) preparations. medchemexpress.comdtic.milnih.gov
For intravenous use, a significant challenge is the aqueous solubility of this compound. dtic.mil One approach has been the development of an this compound/lysine formulation, which has been studied in dogs and was found to be well-tolerated when administered as a single daily IV dose for seven consecutive days. dtic.mil this compound can also be prepared in solutions with co-solvents like DMSO and SBE-β-CD for injection. medchemexpress.com
Pharmacokinetic studies in rats have shown that after a single intravenous dose of 10 mg/kg, this compound had the longest terminal half-life (1.35 h) compared to other artemisinin derivatives. nih.gov Following intramuscular injection in dogs, this compound (10 mg/kg) demonstrated a much longer elimination half-life of 6.14 hours. medchemexpress.com The bioavailability after intramuscular injection in rats was high at 95%. nih.gov
Characterization of Drug Delivery Systems
A thorough characterization of drug delivery systems is crucial to ensure their quality and performance. This involves evaluating several key parameters.
Encapsulation efficiency (EE) and drug loading capacity (DLC) are vital metrics for nanoparticle-based drug delivery systems. sigmaaldrich.com EE measures the percentage of the drug successfully incorporated into the nanoparticle, while DLC indicates the drug's weight percentage relative to the total weight of the nanoparticle. sigmaaldrich.com
For this compound-choline derivative liposomes prepared by the thin-film hydration method, a high encapsulation efficiency of 95.74 ± 0.10% and a drug loading of 12.60 ± 0.05% have been reported. nih.gov Studies on other artemisinin derivatives, such as artemether-loaded zein (B1164903) nanoparticles, have also shown good encapsulation efficiency. mdpi.com Research on solid lipid nanoparticles (SLNs) for artemether (B1667619) has reported an encapsulation efficiency of 95.34 ± 2%. ijper.org Similarly, nano-formulations of dihydroartemisinin (B1670584) have achieved encapsulation efficiencies as high as 93.9%. nih.gov
| Delivery System | Drug | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Source |
|---|---|---|---|---|
| Liposomes | This compound-choline derivative | 95.74 ± 0.10 | 12.60 ± 0.05 | nih.gov |
| Solid Lipid Nanoparticles | Artemether | 95.34 ± 2 | Not Reported | ijper.org |
| Solid Lipid Nanoparticles | Dihydroartemisinin | 93.92 ± 0.47 | 11.87 ± 0.04 | nih.gov |
In vitro drug release studies are performed to understand how a drug is released from its delivery system over time. For this compound-choline derivative liposomes, a drug release study using a dialysis method showed the cumulative release percentages over time. nih.gov
Studies on other artemisinin derivatives provide further insight. For example, artemether-loaded zein nanoparticles exhibited an extended-release profile, with an initial burst release followed by a gradual release, reaching 99 ± 2% in 24 hours. mdpi.com Artemether-loaded solid lipid nanoparticles showed a burst release followed by a sustained release of about 70% after 48 hours. ijper.org The release of artemisinin from β-cyclodextrin agglomerates was significantly faster than the raw material, with about 70% of the drug released in 10 minutes. nih.gov
| Formulation | Drug | Release Profile | Source |
|---|---|---|---|
| Zein Nanoparticles | Artemether | Extended release, 99 ± 2% in 24 hours | mdpi.com |
| Solid Lipid Nanoparticles | Artemether | Sustained release, ~70% after 48 hours | ijper.org |
| β-Cyclodextrin Agglomerates | Artemisinin | Rapid release, ~70% in 10 minutes | nih.gov |
The primary aim of developing advanced drug delivery systems is to improve the biopharmaceutical performance, leading to enhanced drug exposure in the body. researchgate.net Pharmacokinetic studies are essential to evaluate this.
Pharmacokinetic studies in rats after intravenous injection of this compound-choline derivative liposomes demonstrated higher exposure levels (as measured by the area under the concentration-time curve) compared to an this compound solution. nih.gov Comparative pharmacokinetic studies of various artemisinin derivatives in rats showed that this compound had the highest plasma levels after intravenous administration, reflecting its slower elimination rate. nih.gov
Formulations like self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to significantly increase the absorption and permeation of artemether. tandfonline.com Similarly, oral administration of artemisinin/β-cyclodextrin agglomerates in rats resulted in higher plasma levels and a 3.2-fold increase in the fraction of drug absorbed compared to the pure drug. nih.gov
Drug Resistance Studies Pertaining to Artelinic Acid
Monitoring and Characterization of Artelinic Acid Resistance
In Vitro Selection of Resistant Plasmodium falciparum Progeny
Researchers have successfully induced resistance to this compound in various P. falciparum lines under laboratory conditions. wikipedia.org By exposing parasite lines with different genetic backgrounds, such as W2 (from Southeast Asia), D6 (from Africa), and TM91C235 (a patient isolate from Thailand), to gradually increasing concentrations of this compound, progenies with decreased susceptibility were selected. wikipedia.orgwikipedia.orgwikidoc.org This process of continuous drug pressure forces the selection of parasites that can survive and multiply in environments with drug concentrations that would normally be lethal. wikipedia.org For instance, some attempts to induce stable resistance in lines like NF54 and 7G8 were unsuccessful, as the parasites reverted to a sensitive phenotype after being frozen and thawed, highlighting the complexity of generating stable resistance. wikipedia.org However, stable lines resistant to this compound and other artemisinin (B1665778) derivatives have been developed, providing crucial tools for studying the molecular basis of resistance. wikipedia.orgflybase.org
Phenotypic Manifestations of Reduced Susceptibility (e.g., prolonged parasite-clearance times, recrudescence)
The primary clinical indicator of artemisinin resistance is a delay in parasite clearance from the bloodstream following treatment. wikipedia.org In the laboratory, this phenotype is mirrored by the ability of resistant parasites to recover and multiply after exposure to high drug concentrations, a phenomenon known as recrudescence. fishersci.bempg.de
Studies on this compound-resistant lines have revealed several key phenotypic changes:
Enhanced Recovery and Reduced Dormancy: this compound-resistant parasites demonstrate a faster recovery from the temporary growth arrest, or dormancy, that is typically induced by artemisinin compounds. fishersci.dkwikidata.orgfishersci.ca They exhibit a decreased sensitivity to the induction of this dormant state, particularly in the early ring stage of the parasite's life cycle. fishersci.dkwikidata.orgfishersci.cafishersci.ca
Decreased Sensitivity of Mature Stages: The resistance phenotype is not only confined to the ring stage; a decreased sensitivity in the more mature trophozoite and schizont stages has also been observed in this compound-resistant lines. fishersci.dkwikidata.orgfishersci.ca
Increased Drug Tolerance: Resistant parasite lines can survive and recrudesce after exposure to drug concentrations that are significantly higher than those tolerated by their sensitive parent lines. fishersci.bempg.de For example, after initial selection with this compound, subsequent pressure with artemisinin resulted in a D6-derived clone that could recover from exposure to 2,400 ng/ml of the drug, whereas the parent clone could only tolerate up to 1,500 ng/ml. mpg.dewikipedia.org
| Parasite Line | Drug Used for Selection | Fold Increase in IC50 vs. Parent | Reference |
| W2 | This compound | >3-fold | mpg.de |
| D6 | This compound | >3-fold | mpg.de |
| TM91c235 | This compound | >3-fold | mpg.de |
IC50 (50% inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Genetic and Molecular Basis of Resistance
Investigation of Gene Amplification (e.g., pfmdr1 copy number)
A primary molecular mechanism associated with in vitro resistance to this compound is the amplification of the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1). wikipedia.orgwikidoc.org This gene encodes an ABC transporter protein located on the parasite's food vacuole membrane. wikidoc.org
In studies where W2 and TM91C235 parasite lines were made resistant to this compound, the decreased drug susceptibility was directly correlated with an increase in the pfmdr1 gene copy number. wikipedia.orgwikidoc.org This gene amplification also led to corresponding increases in pfmdr1 mRNA and protein expression. wikipedia.orgwikidoc.org The amplification involves a large segment of chromosome 5, up to 100 kb in size, which contains the pfmdr1 gene among others. researchgate.net
Interestingly, this mechanism is not universal. The D6 parasite line, when selected for this compound resistance, did not show any increase in pfmdr1 copy number, indicating that P. falciparum can employ multiple, distinct pathways to develop resistance to artemisinin derivatives. wikipedia.orgwikidoc.orgflybase.org
Analysis of Single Nucleotide Polymorphisms
Extensive sequencing of candidate genes has been performed to identify single nucleotide polymorphisms (SNPs) that might contribute to this compound resistance. In the resistant progeny of the W2, D6, and TM91C235 lines, no mutations were detected in the coding sequences of several key genes, including pfmdr1, pfcrt (the chloroquine (B1663885) resistance transporter), pfatp6, pftctp, and pfubcth. wikipedia.orgwikidoc.org
However, in a separate study, a stable artemisinin-resistant clone named C9, which was derived from the D6 parent line through exposure to this compound followed by artemisinin, was found to have a non-synonymous SNP in the Kelch13 (K13) gene, resulting in an E208K amino acid change. mims.com This mutation is notable because it is located outside the propeller domain of the K13 protein, which is the region typically associated with clinically relevant artemisinin resistance. mims.com
Strategies to Mitigate or Overcome Resistance
Understanding the mechanisms of resistance is crucial for developing strategies to counteract it. One of the most significant findings is the inherent instability of the pfmdr1 gene amplification. researchgate.net When drug pressure is removed from this compound-resistant parasite cultures, a rapid deamplification of the pfmdr1-containing region on chromosome 5 occurs. fishersci.dkresearchgate.net This deamplification leads to a reduction in the pfmdr1 copy number and a partial or full reversal of the resistance phenotype, restoring susceptibility to this compound. researchgate.net This finding suggests that rotating or discontinuing the use of certain drugs could help manage the spread of resistance driven by gene amplification.
Another strategy focuses on the development of novel compounds that can circumvent existing resistance mechanisms. One such approach involves synthesizing new derivatives of this compound. For example, an this compound-choline derivative has been created with the goal of producing a synergistic effect. guidetoimmunopharmacology.org This strategy aims to avoid resistance by having the choline (B1196258) component of the molecule compete with the parasite's essential phosphatidylcholine biosynthetic pathway, adding a second mode of action to the artemisinin core. guidetoimmunopharmacology.org
Development of Combination Therapies with this compound
The primary strategy recommended by the World Health Organization (WHO) to delay the development of antimalarial resistance is the use of Artemisinin-based Combination Therapy (ACT). researchgate.netwikidoc.org This approach combines a fast-acting artemisinin derivative, which rapidly reduces the parasite biomass, with a longer-acting partner drug that eliminates the remaining parasites. researchgate.netfishersci.ca This dual-action therapy enhances efficacy and helps protect both drugs from the emergence of resistance. wikidoc.org
While specific clinical trials focusing exclusively on this compound in combination therapies are not extensively detailed in the provided search results, the principles of ACT are broadly applicable. Studies on other artemisinin derivatives have demonstrated high cure rates when combined with partner drugs. For instance, the combination of artemisinin derivatives with mefloquine (B1676156) has been a standard regimen for treating multidrug-resistant falciparum malaria, achieving cure rates of 95-100%. wikipedia.orgmims.com Other effective ACTs include combinations like artemether-lumefantrine, artesunate-amodiaquine, and dihydroartemisinin-piperaquine. wikidoc.orgwikipedia.org The rationale suggests that this compound, as a potent artemisinin derivative, would be a viable candidate for similar combination strategies to treat drug-resistant malaria. wikidoc.org
Design of New Derivatives with Activity Against Resistant Strains
The development of this compound itself was a step toward creating more robust antimalarials. It is a 4-methylbenzoic acid derivative of artemisinin, designed to be more metabolically stable than its predecessors. researchgate.net The synthesis of new derivatives is a key strategy to overcome resistance. Researchers focus on modifying the artemisinin scaffold to enhance stability and efficacy against resistant parasite strains. researchgate.net For example, this compound was developed as a water-soluble derivative with an ether linkage, which is more stable to hydrolysis than the ester linkage found in artesunate (B1665782). wikipedia.org
Research continues into creating novel derivatives and hybrid compounds. One such approach involves synthesizing artemisinin-vinyl sulfone hybrids, which have shown potent activity against various multidrug-resistant P. falciparum strains, including those resistant to chloroquine, mefloquine, and pyrimethamine. researchgate.net These next-generation compounds often display superior activity compared to both chloroquine and the parent artemisinin compound against all tested strains. researchgate.net
Understanding Cross-Resistance Patterns with Other Antimalarials
Understanding the patterns of cross-resistance between this compound and other antimalarials is crucial for effective treatment strategies. In vitro studies have been conducted to select for parasite resistance to this compound and observe the resulting changes in susceptibility to other drugs.
Exposure of P. falciparum lines (W2, D6, and TM91C235) to this compound led to the development of resistance not only to this compound itself but also to its parent compound, artemisinin. wikipedia.orgfishersci.ca Crucially, these this compound-resistant parasites also showed decreased susceptibility (cross-resistance) to the structurally unrelated drugs mefloquine, quinine (B1679958), halofantrine, and lumefantrine. wikipedia.orgfishersci.cawikidata.org This development of cross-resistance is a significant concern for combination therapy, especially since mefloquine is a common partner drug for artemisinin derivatives. fishersci.cawikipedia.org
The mechanism behind this cross-resistance has been linked to the amplification and overexpression of the P. falciparum multidrug resistance transporter 1 gene (pfmdr1). wikipedia.orgfishersci.cawikipedia.org This gene is a known contributor to mefloquine resistance, and its amplification in response to this compound pressure provides a molecular basis for the observed cross-resistance. wikipedia.orgwikidata.orgmims.com
Conversely, some studies have shown no cross-resistance or even increased susceptibility in certain scenarios. Early research on newly synthesized dihydroartemisinin (B1670584) derivatives, including this compound, found no cross-resistance with mefloquine, chloroquine, pyrimethamine, sulfadoxine, and quinine in the tested parasite clones. wikipedia.orgwikipedia.org In fact, some chloroquine-resistant isolates have been found to be significantly more susceptible to this compound and other artemisinin derivatives. cenmed.comnih.gov Furthermore, studies have shown that parasites adapted to this compound pressure can become more susceptible to chloroquine. wikipedia.org
Table 1: In Vitro Activity of this compound and Other Antimalarials Against Chloroquine-Susceptible and Chloroquine-Resistant P. falciparum Isolates
| Compound | Chloroquine-Susceptible Isolates (IC₅₀ nM) | Chloroquine-Resistant Isolates (IC₅₀ nM) |
| This compound | 5.04 | 3.46 |
| Artemisinin | 11.4 | 7.67 |
| Arteether (B1665780) | 5.66 | 3.88 |
| Artemether (B1667619) | 5.14 | 3.71 |
Data sourced from a study on 36 African isolates of P. falciparum. IC₅₀ (50% inhibitory concentration) is a measure of drug potency; a lower value indicates higher potency. cenmed.comnih.gov
Challenges and Future Directions in Artelinic Acid Drug Development
Addressing Pharmacological Limitations and Improving Pharmacokinetic Profiles
A primary challenge in the development of artelinic acid lies in its pharmacokinetic properties. oup.comnih.gov While designed to protect the artemisinin (B1665778) molecule from extensive metabolism, its absorption, distribution, metabolism, and excretion (ADME) profile presents several limitations that need to be addressed for optimal therapeutic efficacy. clinpgx.org
Preclinical studies in various animal models have revealed significant variability in its pharmacokinetic parameters. For instance, oral bioavailability has been shown to be low and inconsistent, estimated at 4.6% in rabbits and 30.1% in rats, though a higher bioavailability of 79.7% was observed in dogs. oup.comnih.gov This variability is likely due to a high first-pass effect and potential degradation in the acidic environment of the stomach. oup.comdocumentsdelivered.com Intramuscular and rectal administration have also shown large inter-subject variations in absorption. oup.comdocumentsdelivered.com
This compound is rapidly absorbed and distributed but also features a short elimination half-life, measured at approximately 15 minutes in rabbits after intravenous administration and 2.6 hours in dogs. oup.comnih.gov The drug is extensively biotransformed, with unchanged this compound accounting for less than 13% of total radioactivity in rats, indicating the formation of numerous metabolites. nih.gov While the rate of its conversion to the bioactive metabolite dihydroartemisinin (B1670584) (DART) is lower than that of other derivatives like artesunate (B1665782), the formation of other long-lasting metabolites has been noted. nih.govclinpgx.org
Improving these pharmacokinetic profiles is a key objective. Strategies may include the development of novel formulations, such as liposomes, which have been shown in preclinical studies to enhance plasma exposure levels and slow elimination compared to this compound solution. nih.gov Further research into prodrugs or co-administration with absorption enhancers could also help overcome the low oral bioavailability and high first-pass metabolism.
| Parameter | Species | Route of Administration | Value | Reference |
|---|---|---|---|---|
| Oral Bioavailability | Rabbits | Oral | 4.6 ± 1.7% | oup.comdocumentsdelivered.com |
| Oral Bioavailability | Rats | Oral | 30.1% | nih.gov |
| Oral Bioavailability | Dogs | Oral | 79.7% | nih.gov |
| Elimination Half-life (t1/2) | Rabbits | Intravenous | 15 ± 3 min | oup.comdocumentsdelivered.com |
| Elimination Half-life (t1/2) | Dogs | Intramuscular/Oral | 2.6 h | nih.gov |
| Protein Binding (Plasma) | Various (Rat, Rabbit, Dog, Monkey, Human) | In vitro | 79-95% | nih.gov |
| Metabolism | Rats | Various | Extensively biotransformed (<13% unchanged drug) | nih.gov |
Ensuring Long-Term Stability for Pharmaceutical Formulations
The chemical stability of artemisinin and its derivatives, including this compound, is a critical factor for their deployment as pharmaceutical products, particularly in the hot and humid climates of malaria-endemic regions. researchgate.net The endoperoxide bridge, essential for the antimalarial activity of these compounds, is susceptible to degradation. nih.gov
Studies on related compounds like artesunate have shown inherent instability in aqueous solutions, where it hydrolyzes rapidly. researchgate.net While this compound was found to be more stable than artesunic acid in rat and dog plasma in vitro, ensuring its long-term stability in a final pharmaceutical formulation remains a challenge. nih.gov Research on fixed-dose combination artemether-lumefantrine has demonstrated that these formulations can be physically and chemically stable well beyond their stated two-year shelf-life, even under uncontrolled tropical conditions. nih.govresearchgate.net This suggests that with appropriate formulation strategies, long-term stability for this compound is achievable.
Future development must focus on creating robust formulations that protect this compound from degradation due to temperature, humidity, and light. nih.gov This involves careful selection of excipients, packaging materials, and potentially the development of solid dosage forms like tablets or capsules with protective coatings. Forced degradation studies and real-time stability testing under climatic zone IV conditions (hot and humid) will be essential to establish an adequate shelf-life and ensure the product maintains its potency and safety until it reaches the patient. researchgate.net
Optimizing Safety Profiles and Minimizing Adverse Effects
While artemisinin derivatives are generally well-tolerated, concerns regarding their safety profile, particularly neurotoxicity, have been a subject of investigation. nih.gov Preclinical studies have shown that oil-soluble artemisinins can cause neuronal damage in animals. nih.gov this compound has demonstrated a lower rate of neurotoxicity compared to arteether (B1665780) and artemether (B1667619), but it is considered more toxic than artesunate. wikipedia.org
Research in rats has indicated that the drug exposure time is a key factor in the neurotoxicity induced by this compound. nih.gov High daily doses led to drug accumulation and a prolonged neurotoxic exposure time. nih.gov Another significant concern is embryotoxicity, as artemisinin compounds have been shown to cause embryo death in animal models by targeting embryonic erythroblasts. nih.gov A high correlation between embryotoxicity and a decrease in reticulocyte counts has been observed for both artesunate and this compound in pregnant rats, suggesting a common mechanism of mitochondrial damage. nih.gov
Optimizing the safety profile of this compound is paramount. This involves defining a therapeutic window that maximizes efficacy while minimizing toxicity. Future research should focus on understanding the mechanisms of its adverse effects to identify strategies for mitigation. This could involve developing targeted delivery systems that concentrate the drug at the site of infection, thereby reducing systemic exposure and potential off-target effects. Continuous safety monitoring throughout preclinical and clinical development will be crucial to fully characterize its risk-benefit profile.
Strategic Development Amidst Emerging Drug Resistance
The emergence and spread of parasite resistance to artemisinin and its derivatives pose the most significant threat to the effectiveness of current malaria treatments. cdc.gov Partial resistance, characterized by delayed parasite clearance, has been detected in Southeast Asia and Africa. mit.eduwho.int This resistance is primarily associated with mutations in the parasite's PfKelch13 gene. who.int
Although artemisinin-based combination therapies (ACTs) remain largely effective, the declining efficacy of the artemisinin component puts more pressure on the partner drug, increasing the risk of resistance developing to it as well. who.intnih.gov The strategic development of new compounds like this compound must be conducted in this context. While this compound is effective against multi-drug resistant strains of Plasmodium falciparum, it is crucial to protect it from the rapid development of resistance. targetmol.com
A key strategy is the development of this compound exclusively as part of a combination therapy, ideally with a partner drug that has a different mechanism of action. nih.gov This approach reduces the probability of parasites developing resistance to both drugs simultaneously. Furthermore, understanding the mechanisms of existing artemisinin resistance can guide the development of next-generation derivatives that can overcome or bypass these resistance pathways. mit.edu The use of this compound as a monotherapy should be avoided to preserve its long-term utility. nih.gov
Role of Translational Research from Preclinical to Clinical Stages
Translational research provides the critical bridge between initial laboratory discoveries and their application in human clinical testing. novartis.com For this compound, this process is essential to navigate the path from promising preclinical data to a safe and effective therapy for patients. The goal of translational science is to use a deep understanding of disease biology to improve the efficiency of clinical trials. youtube.com
This involves several key stages. Initially, robust preclinical studies in relevant animal models are necessary to characterize the drug's efficacy, pharmacokinetics, and safety profile. novartis.comdndi.org These studies help identify potential biomarkers that can predict treatment response or toxicity. youtube.com As the drug moves into early clinical development (Phase I studies), the focus is on assessing safety, tolerability, and pharmacokinetics in healthy human volunteers. dndi.org
Subsequent proof-of-concept studies (Phase II) in a small number of malaria patients are then conducted to confirm that the drug has the desired therapeutic effect. dndi.org Throughout this process, a continuous feedback loop between clinical observations and laboratory research is vital. Insights from clinical trials can inform further preclinical studies to better understand the drug's mechanism of action or resistance potential. This iterative process of "bench-to-bedside" and back is fundamental to successfully translating a compound like this compound into a valuable clinical tool. novartis.com
Economic Viability and Accessibility in Endemic Regions
For any new antimalarial drug to have a significant public health impact, it must be not only effective but also affordable and accessible to the populations most in need, who often live in low-resource settings. nih.gov The development of artemisinin-based therapies has been a major step forward, but their cost can still be a barrier compared to older, less effective monotherapies. nih.gov
The potential failure of current ACTs due to resistance would have severe economic consequences, including increased medical costs for retreatment and productivity losses from higher morbidity and mortality. nih.gov This underscores the need for a continuous pipeline of new, effective drugs. However, the development of a new compound like this compound is a costly and lengthy process.
Ensuring its economic viability requires innovative approaches to manufacturing and funding. The semi-synthesis of artemisinin precursors like artemisinic acid in engineered microorganisms (such as yeast) offers a potential pathway to reduce production costs and create a stable supply chain, independent of agricultural production of the Artemisia annua plant. nih.govnih.gov Furthermore, public-private partnerships and funding from global health organizations will be essential to support the later stages of clinical development and to subsidize the cost of the final product, ensuring it can be deployed widely in endemic regions where it is needed most. nih.gov
Integration of Advanced Research Methodologies in Future Studies
Future research and development of this compound can be significantly accelerated and enhanced by integrating advanced research methodologies. blackbird-training.com Technologies like bioinformatics, systems biology, and advanced imaging offer powerful tools to overcome existing challenges.
Bioinformatics and Systems Biology: These approaches can provide a deeper understanding of the complex interactions between the drug, the parasite, and the human host. frontiersin.orgazolifesciences.com By analyzing large datasets from genomics, proteomics, and metabolomics, researchers can better elucidate this compound's mechanism of action, identify novel drug targets, and predict potential resistance mechanisms. frontiersin.org Systems biology can help model the biological networks affected by the drug, potentially leading to the design of more effective combination therapies that target multiple pathways simultaneously. frontiersin.orgazolifesciences.com
Advanced Imaging: High-resolution imaging techniques can be used to visualize the drug's distribution within the body and its interaction with parasites at a subcellular level. This can provide crucial insights into how the drug reaches its target and exerts its effect, aiding in the optimization of drug delivery systems.
Molecular Modeling: Computational modeling can be used to analyze the interaction between this compound and its molecular targets. researchgate.net This can help in designing more potent derivatives with improved pharmacological properties and a lower propensity for inducing resistance.
By leveraging these advanced methodologies, the drug development process for this compound can be made more efficient and targeted, increasing the likelihood of successfully delivering a new and durable antimalarial therapy.
Q & A
Q. What are the critical steps in synthesizing Artelinic acid, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis of this compound involves a two-step process starting from precursor compounds. The first step typically requires catalytic oxidation under controlled temperatures (e.g., 40–60°C), while the second step involves coupling with a secondary moiety. Yield optimization may focus on adjusting solvent systems (e.g., dichloromethane vs. ethanol), catalyst loading (e.g., 1–5 mol%), and reaction time. Purification via column chromatography or recrystallization is critical to isolate high-purity this compound .
Q. What in vitro and in vivo assays are standard for evaluating this compound’s antimalarial activity?
- Methodological Answer : Standard assays include:
- In vitro : Plasmodium falciparum culture assays (e.g., SYBR Green I-based viability tests) to measure IC50 values.
- In vivo : Rodent malaria models (e.g., P. berghei-infected mice) to assess parasitemia reduction and survival rates. Researchers must standardize parasite inoculation doses, drug administration routes (oral vs. intravenous), and endpoint criteria (e.g., 90% reduction in parasitemia) to ensure reproducibility .
Q. How does this compound’s mechanism of action differ from other artemisinin derivatives in targeting malaria parasites?
- Methodological Answer : this compound, like other artemisinin derivatives, acts via heme-activated radical generation, damaging parasite proteins. However, its lipophilic side chain enhances cellular uptake and retention in infected erythrocytes. Comparative studies should use fluorescence microscopy to track subcellular localization and redox-sensitive probes to quantify radical production kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different preclinical models?
- Methodological Answer : Discrepancies in bioavailability or half-life may arise from species-specific metabolic pathways (e.g., cytochrome P450 variations). To address this:
- Perform cross-species pharmacokinetic studies with standardized dosing.
- Use LC-MS/MS to quantify parent drug and metabolites in plasma and tissues.
- Apply compartmental modeling to compare absorption/distribution kinetics and identify interspecies scaling factors .
Q. What experimental strategies can mitigate resistance development to this compound in malaria parasites?
- Methodological Answer : Resistance studies should combine:
- In vitro selection pressure assays : Serial passage of P. falciparum under sublethal this compound concentrations to monitor IC50 shifts.
- Genomic analysis : Whole-genome sequencing of resistant strains to identify mutations (e.g., kelch13 polymorphisms).
- Combination therapy screens : Test this compound with partner drugs (e.g., lumefantrine) to delay resistance via synergistic mechanisms .
Q. Which analytical techniques are most robust for quantifying this compound stability under varying storage conditions?
- Methodological Answer : Stability studies should employ:
- HPLC-UV/PDA : To monitor degradation products (e.g., retention time shifts).
- Mass spectrometry : To confirm structural integrity of this compound after exposure to heat/humidity.
- Forced degradation protocols : Acid/alkali hydrolysis, oxidative stress (H2O2), and photolysis to identify vulnerable functional groups .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze dose-response data for this compound to ensure reproducibility?
- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values. Report 95% confidence intervals and perform Grubbs’ test to exclude outliers. For in vivo studies, apply Kaplan-Meier survival analysis with log-rank tests. Share raw datasets and analysis scripts in supplementary materials .
Q. What validation criteria are essential for confirming this compound’s efficacy in combination therapies?
- Methodological Answer : Validate combination efficacy via:
- Isobologram analysis : Determine additive/synergistic effects using fixed-ratio combinations.
- In vivo cross-resistance studies : Test efficacy against multidrug-resistant P. falciparum strains.
- Pharmacodynamic modeling : Fit time-kill curves to assess parasite clearance rates .
Experimental Design Challenges
Q. How can researchers address batch-to-batch variability in this compound synthesis for preclinical studies?
- Methodological Answer : Implement quality control protocols:
Q. What are the best practices for designing studies on this compound’s toxicity profile in non-target mammalian cells?
- Methodological Answer : Conduct:
- Hepatocyte/renal cell viability assays (MTT or ATP-based).
- Cardiotoxicity screens : hERG channel inhibition assays.
- In vivo safety pharmacology : ECG monitoring in rodents for QT prolongation. Compare results to clinical artemisinin derivatives to contextualize risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
